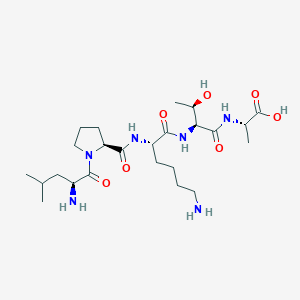
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is a peptide compound composed of five amino acids: leucine, proline, lysine, threonine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form hydroxythreonine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine results in hydroxythreonine, while substitution reactions can yield peptides with altered side chains.
Applications De Recherche Scientifique
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cellular processes like proliferation, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Prolyl-L-leucine: A dipeptide with similar structural features but fewer amino acids.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline: A more complex peptide with additional functional groups.
Uniqueness
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (leucine, proline) and hydrophilic (lysine, threonine, alanine) residues allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Propriétés
Numéro CAS |
821772-92-3 |
|---|---|
Formule moléculaire |
C24H44N6O7 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H44N6O7/c1-13(2)12-16(26)23(35)30-11-7-9-18(30)21(33)28-17(8-5-6-10-25)20(32)29-19(15(4)31)22(34)27-14(3)24(36)37/h13-19,31H,5-12,25-26H2,1-4H3,(H,27,34)(H,28,33)(H,29,32)(H,36,37)/t14-,15+,16-,17-,18-,19-/m0/s1 |
Clé InChI |
AWCXDCPKDMWILC-QSMSVPEVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)
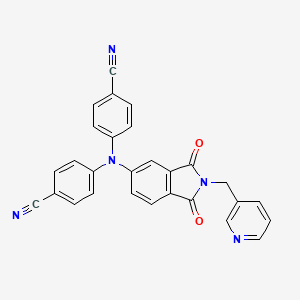

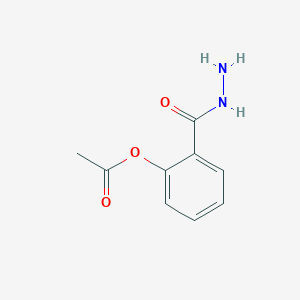

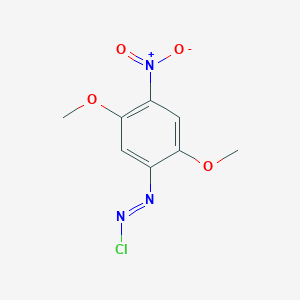
![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)

![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)
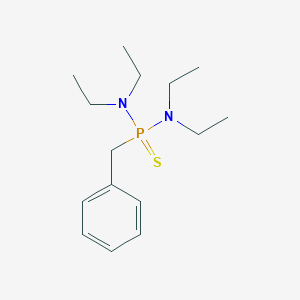
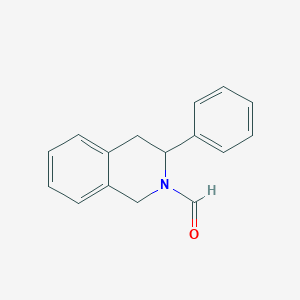

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
